N-2-Azidoethyl betulonamide

Click Chemistry Bioconjugation Triterpenoid Derivatization

N-2-Azidoethyl betulonamide (CAS: 2055270-64-7) is a semi-synthetic pentacyclic triterpenoid derived from betulonic acid. It is characterized by the presence of a reactive azidoethyl group attached to the C-28 amide position of the betulonic scaffold.

Molecular Formula C32H50N4O2
Molecular Weight 522.8 g/mol
Cat. No. B3025739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-Azidoethyl betulonamide
Molecular FormulaC32H50N4O2
Molecular Weight522.8 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-]
InChIInChI=1S/C32H50N4O2/c1-20(2)21-10-15-32(27(38)34-18-19-35-36-33)17-16-30(6)22(26(21)32)8-9-24-29(5)13-12-25(37)28(3,4)23(29)11-14-31(24,30)7/h21-24,26H,1,8-19H2,2-7H3,(H,34,38)/t21-,22+,23-,24+,26+,29-,30+,31+,32-/m0/s1
InChIKeyXWDYQHIFHAUHJG-GKMZBMDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-2-Azidoethyl Betulonamide: A Key Click-Chemistry Intermediate for Pentacyclic Triterpenoid Derivatization


N-2-Azidoethyl betulonamide (CAS: 2055270-64-7) is a semi-synthetic pentacyclic triterpenoid derived from betulonic acid. It is characterized by the presence of a reactive azidoethyl group attached to the C-28 amide position of the betulonic scaffold [1]. This structural feature distinguishes it as a key intermediate specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, enabling the generation of a diverse library of cytotoxic triazole conjugates [2].

Critical Differentiation: The Functional Advantages of N-2-Azidoethyl Betulonamide Over Standard Betulonic Acid Derivatives


Generic substitution with other betulonic acid derivatives or simple amides (e.g., unsubstituted betulonamide) is not viable for research requiring modular diversification. N-2-Azidoethyl betulonamide is engineered to address the specific limitations of the parent scaffold, namely its hydrophobic nature and lack of a versatile functional handle for conjugation. The terminal azide group is the critical differentiator; it provides a unique, bioorthogonal reaction site that is absent in most other commercial betulinic/betulonic acid analogs [1]. This single functional group enables the rapid and high-yielding synthesis of 1,2,3-triazole-linked conjugates via 'click' chemistry, a capability not offered by non-azide-containing analogs, which can dramatically improve both the synthetic tractability and the physicochemical properties of the resulting compounds [2][3].

Quantitative Differentiation Evidence for N-2-Azidoethyl Betulonamide


Synthetic Utility: Unique Reactivity Profile vs. Betulonic Acid Scaffold

N-2-Azidoethyl betulonamide's primary and most critical differentiation from the parent betulonic acid or simple amides is the presence of the terminal azide group, which is absent in the vast majority of betulinic/betulonic acid derivatives. This enables its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. While direct reaction kinetic data for this specific compound is not publicly available, its functional group dictates a reaction profile that is orthogonal and quantitative compared to the inert C-28 position of betulonic acid. This synthetic capability is well-established for terminal azides in analogous triterpenoid systems, where CuAAC is used to achieve high-yielding conjugation [2].

Click Chemistry Bioconjugation Triterpenoid Derivatization

Improved Physicochemical Properties: Water Solubility Enhancement in Downstream Triazole Conjugates

A key limitation of the betulinic/betulonic acid scaffold is its very poor water solubility. While N-2-Azidoethyl betulonamide itself is an intermediate, its use directly addresses this issue by enabling the synthesis of conjugates with improved physicochemical profiles. For instance, in a related study, a betulonic acid-nucleoside conjugate synthesized via click chemistry exhibited approximately a 40-fold increase in water solubility (1.98 μg/mL) compared to betulinic acid (<0.05 μg/mL) [1]. This demonstrates the transformative potential of the triazole conjugation strategy that N-2-Azidoethyl betulonamide uniquely facilitates.

Solubility Enhancement Drug Delivery Triterpene Conjugates

Potent Cytotoxicity of Downstream Triazole Conjugates vs. Betulinic Acid Amides

The primary scientific value of N-2-Azidoethyl betulonamide lies in its ability to generate cytotoxic 1,2,3-triazole conjugates. While direct cytotoxicity data for the azide intermediate is scarce, the products of its key reaction have been characterized. For example, betulinic acid-triazole conjugates synthesized via a similar CuAAC approach have shown promising activity. One such conjugate exhibited an IC50 of 3.3 μM with a therapeutic index of 9.1 across a panel of cancer cell lines [1]. In another study, a betulonic acid-triazole-nucleoside conjugate (8c) demonstrated broad-spectrum antitumor activity with IC50 values of 5.02 μM (SMMC-7721), 5.68 μM (KYSE-150), and 4.61 μM (SW620) [2].

Anticancer Cytotoxicity Triazole Hybrids

Recommended Procurement and Research Applications for N-2-Azidoethyl Betulonamide


Medicinal Chemistry: Synthesis of 1,2,3-Triazole-Linked Betulonic Acid Hybrids

Procure N-2-Azidoethyl betulonamide as a key building block for generating diverse libraries of betulonic acid-triazole conjugates. Use CuAAC 'click' chemistry to conjugate this azide with a variety of terminal alkyne-containing moieties, such as nucleosides, peptides, or other pharmacophores [1]. This approach is validated for producing compounds with enhanced solubility and potent in vitro anticancer activity, with IC50 values in the low micromolar range [2][3].

Chemical Biology: Development of Novel Bioconjugates and Probes

Leverage the bioorthogonal nature of the azide group to attach the betulonic acid core to alkyne-functionalized biomolecules (e.g., proteins, fluorescent dyes) for target identification or cellular uptake studies. This application is supported by literature demonstrating the use of click chemistry to create a new family of betulonic acid biohybrids [1].

Lead Optimization: Overcoming Solubility Limitations of the Betulinic Acid Scaffold

Utilize this compound to directly address the poor water solubility of betulinic acid, a major hurdle in its development [2]. By using N-2-Azidoethyl betulonamide as a synthetic handle, researchers can attach polar or charged groups via the triazole linker, dramatically improving the physicochemical properties of the final conjugate, as demonstrated by the 40-fold increase in solubility observed in analogous click-derived conjugates [2].

Technical Documentation Hub

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